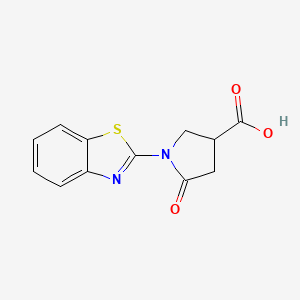

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a benzothiazole ring fused to a 5-oxopyrrolidine scaffold with a carboxylic acid substituent at position 3 (CAS: 933749-20-3) . The benzothiazole moiety is a privileged structure in medicinal chemistry due to its electron-deficient aromatic system, which enhances interactions with biological targets . This compound is synthesized via cyclocondensation reactions, often starting from itaconic acid derivatives and functionalizing the pyrrolidine ring with heterocyclic substituents .

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10-5-7(11(16)17)6-14(10)12-13-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHBCCYVFURKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent to form 1,3-benzothiazole

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exhibit promising antimicrobial properties against various Gram-positive bacteria and fungi.

Key Findings:

- Activity Against Multidrug-resistant Pathogens: A study highlighted that derivatives of this compound showed significant activity against Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris strains. The structure-dependent antimicrobial activity was noted, particularly in modified compounds that exhibited lower Minimum Inhibitory Concentrations (MIC) against resistant strains .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1a | S. aureus | >128 |

| 1b | A. baumannii | 128 |

| Ester 2b | S. aureus | 64 |

Anticancer Properties

The anticancer potential of this compound has also been explored, particularly in cell lines such as A549 (human lung cancer).

Key Findings:

- Cytotoxicity: Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cells, with some modifications leading to enhanced potency compared to the parent compound .

Table 2: Cytotoxicity Data in A549 Cells

| Compound | IC50 (µM) |

|---|---|

| Parent | >50 |

| Derivative A | 15 |

| Derivative B | 25 |

Synthesis and Modification

The synthesis of 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of appropriate thiazole derivatives with itaconic acid under controlled conditions.

General Synthetic Route:

- Starting Materials: Thiazole derivatives and itaconic acid.

- Reaction Conditions: Heating without solvent or using mild acidic conditions.

- Purification Methods: Recrystallization or chromatography to isolate the desired product.

Case Studies

Several case studies have documented the efficacy of this compound in treating infections caused by resistant bacteria and its potential role in cancer therapy.

Case Study Example:

In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on the parent compound and evaluated their antimicrobial properties using standard broth microdilution techniques. The findings confirmed that specific structural modifications significantly enhanced antibacterial activity against resistant strains .

Mechanism of Action

The mechanism by which 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

Key analogs (Table 1):

Structural Insights :

- Synthetic Routes :

- The target compound is synthesized via cyclocondensation of α-bromoacyl intermediates with thioamides, similar to methods used for thiazole derivatives .

- In contrast, 1-(5-chloro-2-hydroxyphenyl) derivatives are prepared by reacting itaconic acid with substituted anilines, followed by functionalization with hydrazides or azoles .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl) derivatives exhibit potent antioxidant activity, with some analogs (e.g., compound 21 ) showing 1.35× higher DPPH radical scavenging than ascorbic acid . The free carboxylic acid group at position 3 enhances electron donation, critical for reducing power .

- The electron-deficient benzothiazole may stabilize radical intermediates, though this requires experimental validation.

Anticancer and Antimicrobial Activity

- 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrate structure-dependent cytotoxicity against A549 lung adenocarcinoma cells, comparable to cisplatin .

- Benzothiazole derivatives (e.g., compound 5a–h in ) show broad-spectrum antibacterial and antifungal activity, attributed to the thiazole ring’s ability to disrupt microbial membranes .

Physicochemical Properties

Solubility and Stability

- The carboxylic acid group in the target compound improves aqueous solubility compared to ester or amide derivatives (e.g., 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, CAS: 1239764-78-3) .

- Melting Points: Target compound: Not reported, but analogs like 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid melt at 159°C . 1-(5-Chloro-2-hydroxyphenyl) derivatives: Melting points range from 127–264°C, influenced by substituent bulk .

Conformational Analysis

- The pyrrolidine ring adopts a puckered conformation, as described by Cremer-Pople coordinates (Δ = 0.5–1.0 Å for similar compounds) . The benzothiazole group may enforce a planar geometry, reducing ring flexibility compared to phenyl-substituted analogs.

Biological Activity

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships based on recent studies.

Synthesis

The synthesis of 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of 2-aminobenzothiazole derivatives with itaconic acid. The process often requires specific reaction conditions to optimize yield and purity. For example, heating without a solvent has been reported as an effective method for synthesizing various derivatives of this compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives against multidrug-resistant pathogens. The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In particular, derivatives with additional functional groups exhibited enhanced antimicrobial properties compared to the parent compound .

Table 1: Antimicrobial Activity of 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Parent | Staphylococcus aureus | >128 µg/mL |

| Derivative A | Bacillus subtilis | <64 µg/mL |

| Derivative B | Candida auris | <32 µg/mL |

Anticancer Activity

In vitro studies using the A549 human lung adenocarcinoma cell line have demonstrated that certain derivatives of this compound possess significant anticancer activity. For instance, modifications such as the introduction of halogenated phenyl groups have been shown to enhance cytotoxic effects, reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 2: Anticancer Activity in A549 Cells

| Compound | Cell Viability (%) at 100 µM | p-value |

|---|---|---|

| Parent | 67.4 | 0.003 |

| Derivative A | 59.5 | Not significant |

| Derivative B | 24.5 | <0.0001 |

Structure-Activity Relationship (SAR)

The biological activity of 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is highly dependent on its structural modifications. The introduction of various substituents on the benzothiazole ring or the pyrrolidine moiety can dramatically influence both antimicrobial and anticancer activities. For example, compounds with dichloro or nitro substitutions have shown improved efficacy against resistant strains and cancer cells .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy Against MRSA : A study demonstrated that a derivative with a nitro group exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity in Lung Cancer Models : Research indicated that certain derivatives significantly reduced viability in A549 cells while maintaining lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index for these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.